Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate
Overview
Description
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C14H18N2O3. It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate typically involves the reaction of piperazine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2-piperazinone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate involves its interaction with various molecular targets. The benzyl group and the piperazine ring can interact with biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methyl-3-oxo-2-piperazinyl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is unique due to the presence of both a benzyl group and a piperazine ring, which can confer specific biological activities and chemical reactivity not found in similar compounds. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKZTCGIAFDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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